Methyl 2-(2,3,4,5,6-pentafluorophenoxy)propanoate
Overview
Description
Methyl 2-(pentafluorophenoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pentafluorophenoxy group, which imparts unique chemical properties due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3,4,5,6-pentafluorophenoxy)propanoate typically involves the esterification of 2-(pentafluorophenoxy)propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pentafluorophenoxy)propanoate undergoes various chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-(pentafluorophenoxy)propanoic acid and methanol.
Reduction: 2-(pentafluorophenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(pentafluorophenoxy)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(2,3,4,5,6-pentafluorophenoxy)propanoate is largely dependent on the specific application. In chemical reactions, the electron-withdrawing effect of the fluorine atoms can stabilize transition states and intermediates, facilitating various transformations . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-fluorophenoxy)propanoate: Similar structure but with fewer fluorine atoms, leading to different reactivity and properties.
Methyl 2-(4-chlorophenoxy)propanoate: Contains a chlorine atom instead of fluorine, resulting in different electronic effects and reactivity.
Methyl 2-(4-bromophenoxy)propanoate:
Uniqueness
Methyl 2-(pentafluorophenoxy)propanoate is unique due to the presence of five fluorine atoms, which significantly influence its chemical and physical properties. This makes it particularly valuable in applications requiring high metabolic stability and specific electronic characteristics .
Properties
IUPAC Name |
methyl 2-(2,3,4,5,6-pentafluorophenoxy)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O3/c1-3(10(16)17-2)18-9-7(14)5(12)4(11)6(13)8(9)15/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPDOHGDEVYSQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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